Ethyl 6-bromo-2-methyl-4,5-dioxo-1-phenylindole-3-carboxylate
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Overview
Description
Ethyl 6-bromo-2-methyl-4,5-dioxo-1-phenylindole-3-carboxylate is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of Ethyl 6-bromo-2-methyl-4,5-dioxo-1-phenylindole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core . The specific bromination and esterification steps are then carried out to introduce the bromo and ethyl ester groups, respectively . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 6-bromo-2-methyl-4,5-dioxo-1-phenylindole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-bromo-2-methyl-4,5-dioxo-1-phenylindole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-2-methyl-4,5-dioxo-1-phenylindole-3-carboxylate involves its interaction with specific molecular targets. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity . The exact pathways and targets depend on the specific biological context and the modifications made to the indole core .
Comparison with Similar Compounds
Ethyl 6-bromo-2-methyl-4,5-dioxo-1-phenylindole-3-carboxylate can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral and anticancer properties.
Indole-3-acetic acid: A plant hormone with various biological functions. The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 6-bromo-2-methyl-4,5-dioxo-1-phenylindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO4/c1-3-24-18(23)14-10(2)20(11-7-5-4-6-8-11)13-9-12(19)16(21)17(22)15(13)14/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDDTFZDTWPAGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C(=O)C(=O)C(=C2)Br)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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